2,4,5-Trimethoxybenzenethiol
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Overview
Description
2,4,5-Trimethoxybenzenethiol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three methoxy groups attached to a benzene ring along with a thiol group, making it a unique and valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
2,4,5-Trimethoxybenzenethiol is a derivative of benzaldehyde, which is known to have a high chemical reactivity . It is a natural COX-2 inhibitor, isolated from the seeds of Daucus carota L., and significantly inhibits the activity of cyclooxygenase II (COX-2), with an IC50 value of 100 μg/mL .
Mode of Action
The interaction of this compound with its primary target, COX-2, results in the inhibition of the enzyme’s activity . This interaction can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting COX-2, this compound can reduce the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
It is likely to be absorbed rapidly into body fluids and distributed throughout the body, followed by quick elimination
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and reducing the production of prostaglandins, this compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxybenzenethiol typically involves the methylation of 2,4,5-trihydroxybenzenethiol. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzaldehyde
- 2,4,5-Trimethoxyphenol
Uniqueness
2,4,5-Trimethoxybenzenethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
2,4,5-trimethoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-8(12-3)9(13)5-7(6)11-2/h4-5,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAOGSLVKAHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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